6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one
Overview
Description
6’-(Trifluoromethyl)-spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one is a compound that features a trifluoromethyl group attached to a spirocyclic structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that the trifluoromethylation of carbon-centered radical intermediates is a key part of this compound’s interaction with its targets .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical reactions, particularly those involving carbon-centered radical intermediates
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a density of 1241 g/mL at 25 °C This could potentially influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals , it’s likely that this compound has significant effects at the molecular and cellular level. More research is needed to elucidate these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and how it is metabolized within the body. The compound is stable at a storage temperature of 2-8°C , suggesting that it may be sensitive to higher temperatures
Preparation Methods
The synthesis of 6’-(Trifluoromethyl)-spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one typically involves radical trifluoromethylation. This process can be achieved through various synthetic routes, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts. The reaction conditions often require the presence of a radical initiator and a suitable solvent .
Industrial production methods for such compounds may involve continuous flow processes to ensure high yields and purity. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound for various applications .
Chemical Reactions Analysis
6’-(Trifluoromethyl)-spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6’-(Trifluoromethyl)-spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold in drug discovery.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
6’-(Trifluoromethyl)-spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: A simple aromatic compound with a trifluoromethyl group.
Trifluoromethylketones: Compounds with a trifluoromethyl group attached to a carbonyl group.
Trifluoromethylalkenes: Alkenes with a trifluoromethyl group.
The uniqueness of 6’-(Trifluoromethyl)-spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one lies in its spirocyclic structure, which imparts distinct chemical and physical properties compared to linear or aromatic trifluoromethyl compounds .
Properties
IUPAC Name |
6-(trifluoromethyl)spiro[1H-indole-3,1'-cyclopropane]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)6-1-2-7-8(5-6)15-9(16)10(7)3-4-10/h1-2,5H,3-4H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJYICAUMKEQRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)C(F)(F)F)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743097 | |
Record name | 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83419-48-1 | |
Record name | 6′-(Trifluoromethyl)spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83419-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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